molecular formula C21H26N6O4S B2623140 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 920203-39-0

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2623140
CAS No.: 920203-39-0
M. Wt: 458.54
InChI Key: KENFXTYAFIKRKA-UHFFFAOYSA-N
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Description

2-((1-(4-Methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound with the CAS registry number 920203-39-0 and a molecular formula of C21H26N6O4S . It has a molecular weight of approximately 458.53 g/mol and an exact mass of 458.17362451 g/mol . This supplier-grade product is offered with a purity of 90% and above, available in quantities ranging from 2 mg to 40 mg to support various research and development scales . The compound is identified by several synonyms, including VU0502574-1, and has a PubChem ID of 18587821 . While the specific biological activities and primary research applications for this exact molecule are an area of active investigation, compounds featuring the 4-methylpiperazin-1-yl and nitrophenyl groups are of significant interest in medicinal chemistry. For instance, research on structurally related molecules, such as NSC59984, has demonstrated their potential as covalent modifiers of specific cysteine residues in proteins like p53, leading to reactivation of wild-type tumor suppressor signaling pathways in mutant p53 contexts . This suggests potential research pathways in oncology and molecular biology for compounds within this chemotype. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as For Research Use Only and is not meant for human or veterinary diagnostic applications, therapeutic use, or personal consumption.

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-24-10-12-25(13-11-24)26-18-5-3-2-4-17(18)20(23-21(26)29)32-14-19(28)22-15-6-8-16(9-7-15)27(30)31/h6-9H,2-5,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFXTYAFIKRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-nitrophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide exhibits significant biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Example CompoundE. coli ATCC 2592212.5
Example CompoundP. aeruginosa ATCC 2785325

These results suggest its potential as a new antibacterial agent.

Anticancer Potential

The compound's structure suggests it may interact with specific molecular targets involved in cancer pathways. Studies have indicated that similar compounds can inhibit certain enzymes or act on receptors involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

  • Antitumor Activity : Research has demonstrated that derivatives with similar structures exhibit cytotoxic effects against various human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). These findings highlight the potential for developing new anticancer therapies based on this compound's framework .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that compounds with similar piperazine and quinazoline structures can effectively inhibit enzymes involved in metabolic pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide likely involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperazine ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Features of the Target Compound:

  • Core: Hexahydroquinazolinone (a partially saturated bicyclic system).
  • Substituents: 4-Methylpiperazine at position 1 of the quinazolinone. Thioether linkage at position 3. 4-Nitrophenylacetamide side chain.

Comparison with Analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) References
Target Compound Hexahydroquinazolinone 4-Methylpiperazine, thioether, 4-nitrophenyl ~450 (estimated)
BZ-IV () Benzothiazole 4-Methylpiperazinylacetamide 248.32
29c () Benzo[b][1,4]oxazin-3(4H)-one Piperazine-linked acetamide, thiazole ~400 (estimated)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 302.73
11g () Triazole 4-Nitrophenylthiazole, nitroquinoxaline ~450 (estimated)

Key Observations :

  • The 4-nitrophenyl group in the target compound may enhance electron-withdrawing effects compared to the chloro or methylsulfonyl groups in , affecting reactivity and intermolecular interactions .
  • The thioether linkage in the target compound could improve metabolic stability compared to ether or ester linkages in analogues .

Target Compound (Hypothetical Pathway):

Quinazolinone Core Synthesis: Likely involves cyclization of a diamine with a carbonyl source.

Thioether Formation : Introduction of the sulfur atom via nucleophilic substitution or oxidative coupling.

Acetamide Coupling : Reaction of the thiol intermediate with 4-nitrophenylacetamide using reagents like HCTU/DIPEA (similar to ) .

Comparison with Analogues:

  • BZ-IV () : Synthesized via coupling of 2-chloroacetamide with N-methylpiperazine in DMF, highlighting simpler regioselectivity due to the benzothiazole core .
  • 29c () : Utilizes HCTU and DIPEA for amide bond formation, suggesting compatibility with the target compound’s synthesis .
  • 11g () : Employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition), a divergent strategy from the target’s likely stepwise synthesis .

Physicochemical Properties

Property Target Compound BZ-IV () 29c ()
logP (Estimated) ~2.5 (moderate lipophilicity) ~1.8 ~2.0
H-Bond Donors 2 2 2
H-Bond Acceptors 7 4 6
Solubility Low (due to nitro group) Moderate (piperazine base) Low (bulky substituents)

Notes:

  • The 4-nitrophenyl group in the target compound likely reduces aqueous solubility compared to BZ-IV’s benzothiazole core .
  • The 4-methylpiperazine moiety may enhance solubility at physiological pH via protonation .

Target Compound (Hypothetical):

  • Anticancer Potential: The hexahydroquinazolinone core may inhibit kinases or DNA topoisomerases, similar to quinazoline-based drugs .
  • Antimicrobial Activity : The nitro group could confer activity against anaerobic bacteria or parasites, as seen in nitroaromatic drugs .

Analogues:

  • BZ-IV () : Demonstrated anticancer activity in preliminary assays, likely via piperazine-mediated receptor binding .
  • 29c (): Evaluated for CNS activity due to benzooxazinone’s structural similarity to GABA analogues .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Used as a precursor for heterocycles with reported antibacterial properties .

Biological Activity

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of piperazine derivatives and exhibits a wide range of biological activities. This article provides an overview of its biological activity based on available research findings.

  • Molecular Formula : C23H31N5O2S
  • Molecular Weight : 441.6 g/mol
  • CAS Number : 899755-95-4

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various disease pathways. For example, it has been suggested that the compound could act as an inhibitor of certain enzymes or as an agonist/antagonist at specific receptors, thereby influencing cellular signaling and function .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown moderate antibacterial activity against various strains of bacteria.
CompoundBacterial StrainMIC (µg/mL)
Example CompoundE. coli ATCC 2592212.5
Example CompoundP. aeruginosa ATCC 2785325

These findings highlight the potential of such compounds in developing new antibacterial agents .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Similar quinazoline derivatives have been investigated for their ability to inhibit viral replication processes. Although specific data on this compound is limited, the structural similarity to known antiviral agents suggests it may possess similar activities .

Anticancer Activity

The anticancer potential of compounds in this class has been explored in several studies. They may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay is commonly employed to assess cell viability and cytotoxicity in cancer research.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Antiviral Screening : In another study focusing on antiviral activities, compounds structurally related to the target compound were assessed for their ability to inhibit HIV replication in vitro. While specific results for the target compound are pending, related compounds showed promising results in inhibiting viral integrase activity .

Q & A

Q. What are the standard synthetic protocols for 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide, and what analytical techniques are critical for structural validation?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiol-containing intermediates and activated acetamide derivatives. Conventional methods require refluxing in aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to facilitate nucleophilic substitution . Microwave-assisted synthesis can reduce reaction times and improve yields . Structural validation relies on IR spectroscopy (to confirm amide C=O and thioether S-C bonds), ¹H/¹³C NMR (to resolve piperazine and quinazolinone protons), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .

Q. How should researchers design initial pharmacological evaluations for this compound to assess target engagement?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes implicated in the compound’s hypothesized mechanism (e.g., kinase inhibition or GPCR modulation). Use radioligand binding assays with competitive displacement studies to quantify affinity (IC₅₀ values) . Pair this with cell-based viability assays (e.g., MTT) to screen for cytotoxicity. Dose-response curves should span 3–4 log units to capture efficacy and potency thresholds. Validate results with orthogonal methods, such as fluorescence polarization for ligand-receptor interactions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity and binding mechanisms of this compound against neurological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) to map binding poses within active sites (e.g., acetylcholinesterase for Alzheimer’s targets) with molecular dynamics simulations (AMBER, GROMACS) to assess stability over 50–100 ns trajectories . Use quantum mechanical calculations (DFT) to evaluate electronic properties influencing binding (e.g., charge distribution on the nitro group). Cross-validate predictions with experimental data, such as surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can statistical experimental design (DoE) optimize reaction yields and purity in the multi-step synthesis of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, temperature, catalyst loading). Use a central composite design to vary parameters systematically and model interactions. For example, optimize microwave irradiation time (2–10 min) and base equivalents (1–3 eq.) to maximize yield while minimizing byproducts. Analyze results via ANOVA to identify significant variables and derive predictive equations . Validate with confirmatory runs and HPLC purity checks (>95%) .

Q. What methodologies resolve contradictions between in vitro bioactivity data and in silico predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility not captured in static docking. Address this by:
  • Performing explicit solvent MD simulations to assess ligand-protein dynamics under physiological conditions .
  • Using alchemical free-energy calculations (e.g., FEP, TI) to quantify binding energy differences between predicted and observed active analogs .
  • Validating with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding modes .

Q. How can researchers characterize intermolecular interactions and crystallographic packing of this compound to inform formulation stability?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve the 3D structure. Analyze hydrogen bonds (e.g., acetamide N-H⋯O=C) and π-π stacking (nitrophenyl groups) using software like Mercury. For polymorph screening, use solvent evaporation under varied conditions (e.g., ethanol/water ratios) and compare PXRD patterns. Intermolecular interactions (e.g., C–H⋯O) identified via crystallography can guide co-crystal design to enhance solubility .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across different assay systems?

  • Methodological Answer : Cross-test the compound in standardized assays (e.g., identical cell lines, buffer pH, and incubation times). Control for off-target effects using gene-edited (CRISPR) or knockout models. Perform meta-analysis of literature data to identify trends (e.g., lower potency in serum-containing media due to protein binding). Validate with biophysical techniques like SPR to measure binding affinities independent of cellular context .

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